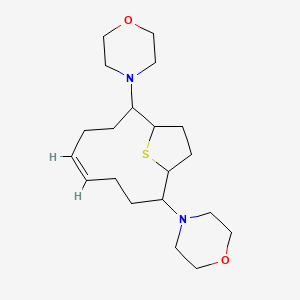
Einecs 270-189-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This inventory was established to identify and regulate chemical substances that were commercially available during that period.
Análisis De Reacciones Químicas
Einecs 270-189-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Einecs 270-189-4 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be utilized in studies related to cellular processes or biochemical pathways. In medicine, the compound might be investigated for its potential therapeutic effects or as a component in drug formulations. Industrial applications may include its use in manufacturing processes or as a raw material for producing other chemicals .
Mecanismo De Acción
The mechanism of action of Einecs 270-189-4 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. This interaction can lead to various physiological responses, depending on the specific target and pathway involved. Detailed studies on the molecular mechanisms and pathways are essential to fully understand the compound’s effects .
Comparación Con Compuestos Similares
Einecs 270-189-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For instance, compounds with similar molecular formulas or those that undergo similar chemical reactions can be considered for comparison. By analyzing the differences in their chemical properties, reactivity, and applications, the distinct characteristics of this compound can be better understood .
Propiedades
Número CAS |
68412-44-2 |
|---|---|
Fórmula molecular |
C16H29N3O4 |
Peso molecular |
327.42 g/mol |
Nombre IUPAC |
3-[3-(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propan-1-amine;prop-2-enenitrile |
InChI |
InChI=1S/C13H26N2O4.C3H3N/c14-5-1-3-11-16-7-13(8-17-11)9-18-12(19-10-13)4-2-6-15;1-2-3-4/h11-12H,1-10,14-15H2;2H,1H2 |
Clave InChI |
RQLFGXJYPQMHRV-UHFFFAOYSA-N |
SMILES canónico |
C=CC#N.C1C2(COC(O1)CCCN)COC(OC2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


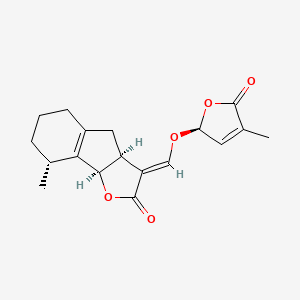

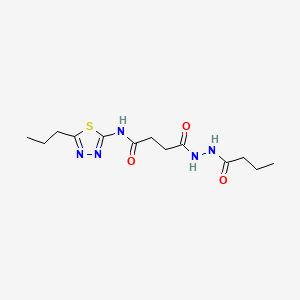
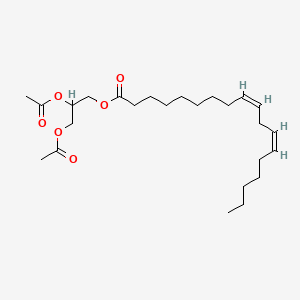

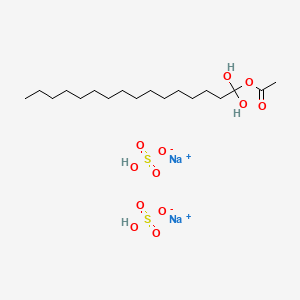
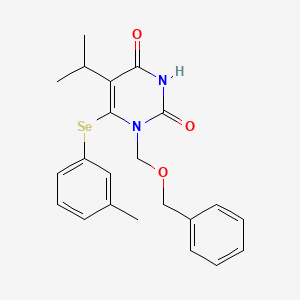
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
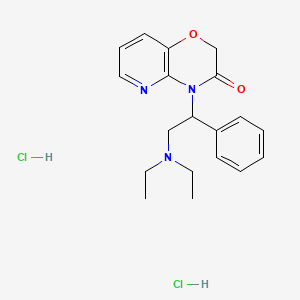
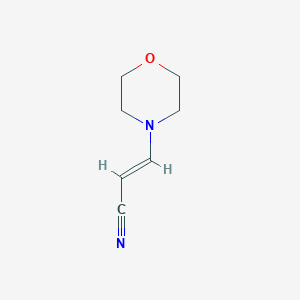
![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)

